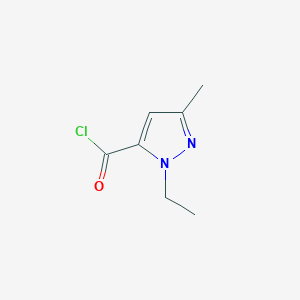

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which has its origins in the pioneering work of nineteenth-century organic chemists. The fundamental pyrazole structure was first characterized by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" and established many of the foundational synthetic approaches to this heterocyclic system. This early work provided the conceptual framework that would later enable the development of more complex pyrazole derivatives, including the specific compound under examination.

The synthesis of pyrazole itself was achieved by German chemist Emil Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. This methodology represented a significant advancement in heterocyclic chemistry and established pyrazole as an accessible target for further chemical modifications. The work of Hans von Pechmann in 1898 contributed additional synthetic methodologies, particularly his classical synthesis of pyrazole from acetylene and diazomethane, which provided alternative routes to the basic heterocyclic framework.

The development of substituted pyrazole derivatives followed these foundational discoveries, with researchers systematically exploring the effects of various substituents on the pyrazole ring system. The introduction of alkyl groups at different positions became a standard approach for modifying the electronic and steric properties of pyrazole compounds. Historical records indicate that 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, represented the first naturally occurring pyrazole derivative, highlighting the biological relevance of this structural motif.

The specific development of carbonyl chloride derivatives of pyrazoles emerged from the broader field of acyl halide chemistry, which gained prominence in the early twentieth century as synthetic methodologists recognized the exceptional utility of these reactive intermediates. The systematic preparation of pyrazole carbonyl chlorides required the convergence of pyrazole synthetic methodology with established procedures for converting carboxylic acids to their corresponding acid chlorides, typically involving reagents such as thionyl chloride or phosphorus oxychloride.

Contemporary synthetic approaches to this compound have benefited from advances in both pyrazole synthesis and acyl chloride formation. Modern methodologies often employ multi-step synthetic sequences that begin with appropriately substituted pyrazole carboxylic acids, which are subsequently converted to the desired acid chlorides using established chlorinating reagents. These approaches have enabled the reliable preparation of the compound for research and commercial applications.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows established conventions for naming substituted heterocyclic compounds, incorporating both the International Union of Pure and Applied Chemistry guidelines and traditional naming systems for pyrazole derivatives. The complete name provides a precise description of the molecular structure, indicating the positions and nature of all substituents on the pyrazole ring system.

The nomenclature begins with the identification of the core heterocyclic structure as "1H-pyrazole," which designates a five-membered ring containing two nitrogen atoms in adjacent positions. The "1H" prefix specifically indicates that the hydrogen atom is located on the nitrogen at position 1, establishing the tautomeric form and providing clarity regarding the substitution pattern. This designation is crucial for compounds bearing substituents that could potentially influence tautomeric equilibria.

Systematic numbering of the pyrazole ring follows established conventions, with the nitrogen atoms occupying positions 1 and 2, and the carbon atoms positioned at 3, 4, and 5. The ethyl substituent is located at position 1, replacing the hydrogen that would normally occupy this nitrogen atom. The methyl group occupies position 3, while the carbonyl chloride functional group is positioned at the 5-carbon. This specific substitution pattern creates a unique electronic environment that influences both the stability and reactivity of the molecule.

| Structural Component | Position | Chemical Identity | Molecular Contribution |

|---|---|---|---|

| Core Ring System | - | 1H-Pyrazole | C₃H₂N₂ |

| Alkyl Substituent | 1 | Ethyl Group | C₂H₅ |

| Alkyl Substituent | 3 | Methyl Group | CH₃ |

| Functional Group | 5 | Carbonyl Chloride | COCl |

| Complete Formula | - | - | C₇H₉ClN₂O |

The structural classification of this compound places it within several important chemical categories. As a heterocyclic compound, it belongs to the broader class of organic molecules containing at least one heteroatom within a cyclic structure. More specifically, it is classified as an azole, reflecting the presence of nitrogen atoms within the five-membered ring system. The pyrazole classification further specifies the arrangement of nitrogen atoms in adjacent positions, distinguishing it from other azole types such as imidazoles or triazoles.

From a functional group perspective, the compound is simultaneously classified as both a pyrazole derivative and an acyl chloride. The acyl chloride classification is significant because it defines the primary reactive site and indicates the compound's potential for participating in nucleophilic acyl substitution reactions. This dual classification reflects the compound's ability to participate in reaction pathways characteristic of both heterocyclic aromatics and highly reactive carbonyl compounds.

Position within Pyrazole Chemistry

This compound occupies a distinctive position within the broader landscape of pyrazole chemistry, representing an intersection between fundamental heterocyclic structures and highly functionalized synthetic intermediates. The compound exemplifies the versatility of the pyrazole scaffold for supporting diverse functional groups while maintaining the electronic and structural characteristics that make pyrazoles valuable in pharmaceutical and materials applications.

Within the systematic organization of pyrazole derivatives, this compound belongs to the category of 1,3-disubstituted pyrazoles bearing additional functionalization at the 5-position. This substitution pattern is particularly significant because it allows for the modulation of electronic properties through the alkyl substituents while introducing a highly reactive functional group that can serve as a synthetic handle for further elaboration. The specific combination of an ethyl group at position 1 and a methyl group at position 3 creates a unique steric and electronic environment that influences both the stability and reactivity of the carbonyl chloride functionality.

The relationship between this compound and other members of the pyrazole family can be understood through systematic comparison of substitution patterns and functional group variations. Related compounds include the corresponding carboxylic acid, from which the carbonyl chloride can be derived, as well as various amide and ester derivatives that can be prepared from the acid chloride. This family of related compounds demonstrates the central role of the carbonyl chloride as a synthetic intermediate for accessing diverse functionalized pyrazoles.

| Compound Type | Functional Group at Position 5 | Primary Applications |

|---|---|---|

| Parent Acid | Carboxylic Acid (-COOH) | Synthetic Precursor |

| Subject Compound | Carbonyl Chloride (-COCl) | Synthetic Intermediate |

| Amide Derivatives | Carboxamide (-CONH₂, -CONHR, -CONR₂) | Pharmaceutical Applications |

| Ester Derivatives | Carboxylate (-COOR) | Materials Science |

The electronic properties of this compound reflect the combined influences of the pyrazole ring system and the various substituents. The pyrazole core contributes aromatic stabilization while providing sites for potential electrophilic and nucleophilic interactions. The ethyl and methyl substituents act as electron-donating groups, slightly increasing the electron density of the ring system and potentially influencing the reactivity of the carbonyl chloride group.

Comparative analysis with other pyrazole carbonyl chlorides reveals the importance of substitution patterns in determining molecular properties. The presence of alkyl groups at positions 1 and 3 distinguishes this compound from simpler derivatives such as unsubstituted pyrazole-5-carbonyl chloride or singly substituted variants. These structural differences can significantly impact both the synthetic accessibility of the compounds and their subsequent reactivity in chemical transformations.

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of how functional group manipulation can expand the utility of fundamental heterocyclic structures. This compound demonstrates the principle that heterocyclic scaffolds can serve as stable platforms for the introduction of highly reactive functional groups, creating synthetic intermediates that combine the beneficial properties of both components.

From a theoretical perspective, the compound illustrates important concepts in heterocyclic chemistry, particularly the relationship between aromatic stabilization and functional group reactivity. The pyrazole ring system provides a stable aromatic foundation that can accommodate various substituents without losing its fundamental electronic character. Simultaneously, the carbonyl chloride functional group maintains its characteristic high reactivity, enabling efficient synthetic transformations that would be challenging or impossible with less reactive carbonyl derivatives.

The compound's significance in synthetic methodology stems from its ability to participate in a wide range of chemical transformations while maintaining the structural integrity of the pyrazole core. This combination of stability and reactivity makes it an valuable intermediate for the preparation of complex molecular architectures, particularly in pharmaceutical chemistry where pyrazole-containing compounds have demonstrated significant biological activity. The presence of the carbonyl chloride group enables efficient formation of amide bonds, a transformation that is central to medicinal chemistry and drug development.

Educational significance of this compound lies in its demonstration of how systematic structural modifications can be used to fine-tune molecular properties. The specific substitution pattern exemplifies principles of structure-activity relationships, showing how the placement of different functional groups can influence both chemical behavior and potential biological activity. This makes the compound valuable for teaching concepts related to heterocyclic chemistry, synthetic methodology, and drug design.

| Chemical Significance | Description | Impact |

|---|---|---|

| Synthetic Versatility | Multiple reaction pathways available | Enables diverse product formation |

| Structural Stability | Aromatic pyrazole core | Maintains integrity during reactions |

| Functional Group Reactivity | Highly electrophilic carbonyl chloride | Efficient synthetic transformations |

| Pharmaceutical Relevance | Pyrazole scaffold with synthetic handle | Drug discovery applications |

The compound also serves as an important model system for understanding the interplay between different types of chemical reactivity within a single molecule. The contrast between the relatively stable aromatic pyrazole system and the highly reactive acyl chloride functionality provides insights into how molecular design can be used to achieve selective reactivity patterns. This principle is fundamental to modern synthetic chemistry and drug discovery efforts.

Properties

IUPAC Name |

2-ethyl-5-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEXVLREJYSWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372047 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128249-59-2 | |

| Record name | 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Substitution

- The synthesis often starts from 3-ethyl-5-pyrazole carboxylic acid ethyl ester or related pyrazole derivatives.

- Ethyl and methyl groups are introduced via alkylation reactions using ethyl bromoacetate or similar alkylating agents in the presence of bases such as potassium carbonate.

- Reaction conditions typically involve heating under nitrogen atmosphere to prevent oxidation and side reactions.

Representative Reaction Conditions

| Step | Reactants | Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| Alkylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate + K2CO3 | 100–120 °C, 0.5–1.1 MPa, 8–12 h, nitrogen atmosphere | Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester | Yield > 82%, Purity > 95% |

| Purification | Cooling to 15–25 °C, filtration, vacuum distillation | Removal of salts and solvents | Refined ester | - |

These conditions are optimized to maximize conversion while minimizing impurities and environmental hazards, such as toxic gas emissions.

Conversion to 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl Chloride

Chlorination Step

- The key step involves converting the carboxylic acid or ester to the acid chloride.

- Common chlorinating agents include thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

- In some methods, a mixture of hydrochloric acid and hydrogen peroxide in dichloroethane is used to introduce a chlorine atom at the 4-position and convert the ester to the acid chloride simultaneously.

Typical Reaction Parameters

| Parameter | Range/Value |

|---|---|

| Temperature | 20–70 °C (initial dropwise addition at 20–30 °C, then heating to 50–70 °C) |

| Reaction Time | 5–7 hours incubation after chlorinating agent addition |

| Reagents Molar Ratios | Pyrazole ester : HCl : H2O2 : solvent ≈ 1 : 11–14 : 1–1.5 : 1.1–1.6 |

| Concentrations | HCl: 35–40% mass concentration; H2O2: 30–40% mass concentration |

Workup and Purification

- After reaction completion, the mixture is cooled and allowed to stand for phase separation.

- Washing steps include sodium sulfite and sodium carbonate solutions to remove residual oxidants and acids.

- Drying over anhydrous sodium sulfate and solvent removal by distillation yield the pure acid chloride.

Example Reaction Scheme

- Add 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester to dichloroethane.

- Add concentrated hydrochloric acid.

- Slowly add hydrogen peroxide dropwise at controlled temperature.

- Incubate and heat as per conditions.

- Workup with washing and drying steps.

- Isolate this compound.

This method avoids the use of highly toxic reagents and minimizes hazardous byproducts, aligning with green chemistry principles.

Comparative Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Alkylation of Pyrazole | Reaction of 3-ethyl-5-pyrazole carboxylic acid ethyl ester with dimethyl carbonate and K2CO3 | 3-ethyl-5-pyrazole ester, dimethyl carbonate, K2CO3 | 100–120 °C, 8–12 h, N2 atmosphere | >82% yield, >95% purity | Multiple solvent systems tested (diethylene glycol dimethyl ether, etc.) |

| Chlorination to Acid Chloride | Treatment of pyrazole ester with HCl and H2O2 in dichloroethane | HCl (35–40%), H2O2 (30–40%), dichloroethane | 20–70 °C, 5–7 h incubation | High purity acid chloride | Controlled addition and temperature critical for selectivity |

| Alternative Chlorination | Use of thionyl chloride or oxalyl chloride | SOCl2 or (COCl)2 | Reflux conditions | Efficient conversion | Requires careful handling of toxic reagents |

Research Findings and Optimization Notes

- The use of dimethyl carbonate as an alkylating agent is preferred due to its low toxicity and environmental friendliness compared to traditional alkyl halides.

- Reaction under nitrogen atmosphere prevents oxidation and improves yield.

- Temperature and molar ratios are critical parameters; deviations can lead to incomplete reaction or side products.

- The chlorination step benefits from slow addition of hydrogen peroxide to control the reaction rate and avoid over-oxidation.

- Washing with sodium sulfite and sodium carbonate effectively removes residual oxidants and acid impurities, improving product stability.

- Vacuum distillation and drying steps are essential for obtaining high-purity acid chloride suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and hydrochloric acid.

Condensation reactions: It can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile are frequently used solvents.

Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) may be employed to enhance reaction rates.

Major Products

The major products formed from reactions involving this compound include amides, esters, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyrazole derivatives depend critically on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:

Structural and Crystallographic Considerations

These studies highlight the influence of substituents on packing patterns and intermolecular interactions, which could extrapolate to the target compound’s solid-state behavior .

Commercial Availability and Handling

This compound is commercially available in gram-scale quantities (e.g., Santa Cruz Biotechnology, 2.5 g/$465), indicating its demand in research settings. Proper handling is essential due to its moisture sensitivity, whereas carboxamide and ester analogs are more storage-stable .

Biological Activity

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (EMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: 172.61 g/mol

- CAS Number: 128249-59-2

The structure of EMPC features a pyrazole ring substituted with ethyl and methyl groups, along with a carbonyl chloride functional group that enhances its reactivity with nucleophiles.

Synthesis Methods

EMPC can be synthesized through various methods, typically involving the reaction of 1-ethyl-3-methylpyrazole with carbonyl chloride. The carbonyl chloride group is crucial for the compound's reactivity, allowing it to undergo nucleophilic substitution reactions. This reactivity facilitates the formation of various pyrazole derivatives, which can exhibit distinct biological activities.

The biological activity of EMPC is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The carbonyl chloride group acts as an electrophile, making it susceptible to nucleophilic attack. This leads to the formation of adducts that can modulate various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition: EMPC has shown potential in inhibiting cytochrome P450 enzymes, which are vital for drug metabolism and the biotransformation of xenobiotics.

- Signaling Pathway Modulation: It influences signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

- Antimicrobial and Anti-inflammatory Activities: The compound exhibits broad-spectrum antimicrobial properties and anti-inflammatory effects, making it a candidate for therapeutic applications .

Biological Activities

EMPC has been associated with several biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activity of EMPC and its derivatives:

-

Antimicrobial Activity:

- A study evaluated the antimicrobial efficacy of EMPC against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to standard antibiotics.

- Anti-inflammatory Properties:

-

Cytotoxicity Against Cancer Cells:

- Research involving various cancer cell lines revealed that EMPC induces apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride?

- The compound can be synthesized via acyl chloride formation from its corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For structurally similar pyrazole derivatives, the Vilsmeier-Haack reaction (using DMF and POCl₃) has been employed to introduce formyl groups, which can be further oxidized and converted to acyl chlorides .

- Key steps : (i) Synthesis of the pyrazole carboxylic acid precursor via condensation or cyclization reactions; (ii) activation with SOCl₂ under reflux in anhydrous conditions .

Q. How can researchers ensure purity during synthesis and isolation?

- Purification methods : Recrystallization (e.g., using ethanol or ethyl acetate/hexane mixtures) and column chromatography (silica gel, gradient elution with non-polar solvents) are standard. For intermediates, analytical techniques like HPLC or GC (≥95% purity thresholds) are recommended .

- Critical checks : Monitor reaction progress via TLC and confirm product identity using melting point analysis and spectroscopic methods (e.g., ¹H NMR, IR) .

Q. What safety precautions are essential when handling this compound?

- Hazards : Acyl chlorides are moisture-sensitive and release HCl upon decomposition. Similar compounds produce toxic gases (e.g., CO, NOₓ) under heat .

- Protocols : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with water or oxidizing agents. Store in a dry, cool environment under inert gas .

Q. How should accidental exposure or spills be managed?

- Skin/eye contact : Flush with water for ≥15 minutes; seek medical attention if irritation persists.

- Spills : Absorb with inert material (e.g., sand), avoid drainage contamination, and dispose via licensed waste services .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound?

- Structural confirmation : ¹H/¹³C NMR (e.g., δ ~13.38 ppm for NH protons in pyrazole derivatives ), FT-IR (C=O stretch ~1700–1750 cm⁻¹), and HRMS (exact mass matching theoretical values).

- Advanced methods : X-ray crystallography for unambiguous structural determination, as demonstrated for related pyrazole-carbaldehyde derivatives .

Q. How can reaction yields be optimized for large-scale synthesis?

- Parameter tuning : Optimize stoichiometry (e.g., excess SOCl₂), temperature (reflux vs. room temperature), and reaction time. For example, POCl₃-mediated reactions may require heating to 50–80°C for 12–24 hours .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane, toluene) minimize side reactions. Catalytic additives (e.g., DMF) can accelerate acyl chloride formation .

Q. What are the stability profiles of this compound under varying storage conditions?

- Decomposition risks : Hydrolysis to carboxylic acid in humid environments; thermal decomposition above 100°C releases HCl and CO .

- Storage recommendations : Store in sealed, moisture-free containers under argon at 2–8°C. Conduct stability studies via accelerated aging (40°C/75% RH) and monitor degradation by NMR .

Q. How can this compound be utilized in synthesizing heterocyclic drug candidates?

- Applications : As a reactive intermediate for amide/ester formation. For example, coupling with amines yields pyrazole-carboxamides, which are explored as kinase inhibitors or antimicrobial agents .

- Case study : Ethyl pyrazole-3-carboxylate derivatives have been used to synthesize antitumor compounds via Knoevenagel condensation .

Q. What computational methods support mechanistic studies of its reactivity?

- DFT calculations : Model reaction pathways (e.g., nucleophilic acyl substitution) and transition states. Compare experimental vs. theoretical NMR/IR spectra for validation .

- Software tools : Gaussian, ORCA, or ADF for electronic structure analysis; molecular docking to predict biological activity of derivatives .

Data Contradictions and Gaps

- Ecotoxicity data : Limited information on environmental persistence or bioaccumulation potential; researchers should conduct OECD 301/302 tests for biodegradation .

- Conflicting stability reports : Some SDS indicate stability under recommended conditions, while others note decomposition at RT. Perform in-house stability profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.